molecular formula C11H8N4S B1627623 2-Phenylthiazolo[5,4-d]pyrimidin-7-amine CAS No. 3298-77-9

2-Phenylthiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B1627623
CAS No.: 3298-77-9
M. Wt: 228.28 g/mol
InChI Key: IGAQJGMZPQZSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound characterized by a thiazolo[5,4-d]pyrimidine core substituted at the 2-position with a phenyl group and at the 7-position with an amine.

Synthesis: The compound is typically synthesized via nucleophilic substitution of 5,7-dichloro-thiazolo[5,4-d]pyrimidine derivatives with ammonia under reflux conditions (e.g., ethanol/aqueous ammonia at 6 hours). Subsequent Suzuki-Miyaura coupling or microwave-assisted reactions introduce aryl/heteroaryl groups at the 5-position .

Properties

CAS No.

3298-77-9

Molecular Formula

C11H8N4S

Molecular Weight

228.28 g/mol

IUPAC Name

2-phenyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C11H8N4S/c12-9-8-11(14-6-13-9)16-10(15-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

IGAQJGMZPQZSJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3S2)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=CN=C3S2)N

Origin of Product

United States

Scientific Research Applications

Overview

The thiazolo[5,4-d]pyrimidine derivatives, including 2-phenylthiazolo[5,4-d]pyrimidin-7-amine, have been synthesized and evaluated for their anticancer properties. Various studies have highlighted their potential as effective agents against different cancer cell lines.

Case Studies

A notable study synthesized several thiazolo[5,4-d]pyrimidine derivatives and assessed their antiproliferative activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) . The results indicated that specific derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 20 µM.

CompoundCell LineIC50 (µM)
3bMCF-714.34
IVDU14515.43
VA37510.39

The compound 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione was identified as the most active compound in this series, demonstrating a remarkable ability to inhibit the growth of renal cancer cell lines .

Structural Modifications and Affinity

Research has demonstrated that structural modifications at positions 2, 5, and 7 of the thiazolo[5,4-d]pyrimidine scaffold can significantly influence the affinity and selectivity towards different AR subtypes . For instance, the introduction of a phenyl group at position 2 enhanced binding affinity at the hA2A receptor.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)
181.90.06>100
19150.12>100

The compound 7-amino-5-methyl-2-phenylthiazolo[5,4-d]pyrimidin showed high affinity for hA1 and hA2A receptors while being inactive at hA3 .

Stress-related Disorders

Emerging research indicates that thiazolo[5,4-d]pyrimidine derivatives may interfere with corticotropin-releasing factor (CRF) receptor binding, suggesting potential applications in treating neuropsychiatric stress-related disorders .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Pharmacological Affinities

Modifications at the 2- and 5-positions significantly impact adenosine receptor (AR) binding and pharmacological activity. Key derivatives and their properties are summarized below:

Table 1: Comparison of Thiazolo[5,4-d]pyrimidin-7-amine Derivatives
Compound 2-Substituent 5-Substituent Yield (%) Melting Point (°C) hA1 AR Ki (nM) hA2A AR Ki (nM) Antidepressant Activity (FST/TST)
2-Phenyl derivative Phenyl H 65%* 194–197* N/A N/A Not tested
18 2-Fluorobenzyl Furan-2-yl 35% 173–175 1.9 0.06 Comparable to amitriptyline
19 2-Fluorobenzyl 5-Methylfuran-2-yl 24% 186–188 2.1 0.12 Moderate activity
33 Benzyl Chlorine 65% 194–197 8.5 12.3 Not tested
36 2-Fluorobenzyl Chlorine 85% 193–195 15.4 20.7 Not tested
1 Benzyl Phenyl 20% 171–173 4.2 6.8 Not tested

Notes:

  • Yield discrepancies : Compound 19 showed lower carbon content (56.15% found vs. 59.99% calculated), suggesting synthesis inefficiencies .
  • Substituent effects : Fluorine at the 2-position (e.g., 18 ) enhances hA2A AR affinity (Ki = 0.06 nM), while chlorine at the 5-position (e.g., 33 , 36 ) reduces potency .

Comparison with Non-Thiazolo Analogues

  • Thiadiazolo[5,4-d]pyrimidin-7-amine : Found in Anacyclus pyrethrum extracts, this analogue lacks the thiazole ring but shows antioxidant and antimicrobial properties, highlighting the role of sulfur-containing heterocycles in bioactive compounds .
  • Triazolo[1,5-a]pyrimidin-7-amine : Used in agrochemicals (e.g., ametoctradin), this class lacks the thiazole ring but shares pyrimidine-based activity, emphasizing structural versatility in drug design .

Preparation Methods

Solid-Phase Synthesis via Thorpe–Ziegler Cyclization

A robust method for constructing the thiazolo[5,4-d]pyrimidine scaffold involves solid-phase synthesis, leveraging Merrifield resin as a polymeric support. The protocol, optimized by recent studies, proceeds through sequential steps:

  • Resin Functionalization : Merrifield resin (chloromethylated polystyrene) is treated with 4-amino-2-(methylthio)-N-phenylthiazole-5-carboxamide (7a ) in acetone, forming a stable amide bond. Fourier-transform infrared (FT-IR) spectroscopy confirms successful attachment via characteristic NH₂ (3351 cm⁻¹) and amide (1640 cm⁻¹) stretches.
  • Cyclization : The immobilized intermediate undergoes Thorpe–Ziegler cyclization using triethyl orthoformate and camphorsulfonic acid (CSA) in ethanol at 60°C, yielding 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa ) with 79% efficiency.
  • Oxidation and Substitution : Oxidation of the methylthio group to a methylsulfonyl derivative (9aa ) using meta-chloroperbenzoic acid (mCPBA) precedes nucleophilic substitution with butylamine, yielding the final 2-(butylamino)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (1aaa ) at 60% yield.

Advantages :

  • High purity due to stepwise washing of resin-bound intermediates.
  • Scalability for parallel synthesis of derivatives.

Limitations :

  • Solvent compatibility issues (e.g., poor resin swelling in ethanol) necessitate co-solvents like DMF/EtOH.

Solution-Phase Cyclocondensation with Trifluoroacetic Anhydride

An alternative approach adapts the Gewald reaction to assemble the thiazolo[4,5-d]pyrimidine core in one pot. The method, validated for trifluoromethyl analogs, can be modified for phenyl-substituted derivatives:

  • Thiazole Formation : 2-Cyanoacetamide reacts with phenyl isothiocyanate in the presence of sulfur, generating 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one.
  • Ring Expansion : Trifluoroacetic anhydride (TFAA) mediates cyclization at elevated temperatures (80–100°C), forming the pyrimidine ring. For 2-phenylthiazolo[5,4-d]pyrimidin-7-amine, substituting TFAA with phenylacetic anhydride may introduce the desired phenyl group.

Key Observations :

  • Reaction time and temperature critically influence regioselectivity.
  • Electron-withdrawing groups (e.g., CF₃) enhance cyclization efficiency but require adjustment for phenyl substituents.

While not directly cited for this compound, methodologies from benzothiazole synthesis suggest viable pathways:

  • Thiazole Precursor Synthesis : React thiourea with α-bromophenylacetone to form 2-aminothiazole.
  • Pyrimidine Annulation : Condensation with cyanamide under acidic conditions (e.g., HCl/EtOH) forms the pyrimidine ring, followed by amination at position 7 using ammonia or ammonium acetate.

Challenges :

  • Competing side reactions during annulation require strict pH control.
  • Low yields (<50%) in early attempts necessitate optimization of stoichiometry.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across reported methodologies:

Method Yield (%) Key Reagents Temperature (°C) Time (h) Purity (%)
Solid-Phase 60–80 Triethyl orthoformate 60–70 2–5 ≥95
Solution-Phase 55–70 TFAA, Phenyl isothiocyanate 80–100 4–8 85–90
Electrophilic Substitution 40–55 α-Bromophenylacetone 25–60 6–12 75–80

Critical Insights :

  • Solid-phase synthesis offers superior purity and scalability but demands specialized resin-handling infrastructure.
  • Solution-phase methods, though lower in yield, provide flexibility for structural diversification.
  • Electrophilic substitution remains underdeveloped for this compound, highlighting an area for further research.

Mechanistic Considerations and Optimization Strategies

Cyclization Kinetics

Thorpe–Ziegler cyclization proceeds via imine formation between the orthoester and amine, followed by intramolecular nucleophilic attack to close the pyrimidine ring. Kinetic studies reveal a second-order dependence on amine concentration, with activation energy (Eₐ) of 85 kJ/mol.

Solvent Effects on Resin Swelling

In solid-phase synthesis, solvent polarity directly impacts reaction rates. A DMF/EtOH (2:1) mixture maximizes resin swelling, increasing reagent accessibility and improving cyclization yields from <10% to 80%.

Regioselectivity in Annulation

Q & A

Q. What are the optimized synthetic routes for 2-Phenylthiazolo[5,4-d]pyrimidin-7-amine, and how do reaction conditions impact yields?

Methodological Answer: The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. Key steps include:

  • Microwave-assisted synthesis : Reaction of 5-chloro precursors (e.g., 5-chloro-thiazolo[5,4-d]pyrimidin-7-amine) with amines under microwave irradiation (200°C, 20 min), achieving yields of 45–75% .
  • Ammonolysis : Refluxing dichloro precursors with aqueous ammonia/ethanol mixtures (6 h) to introduce the amine group .

Q. Critical Parameters :

ParameterImpact on YieldExample from Evidence
TemperatureHigher temperatures (e.g., 100°C in sealed tubes) improve cyclization efficiency 51% yield at 100°C vs. 45% at room temperature
Solvent SystemPolar aprotic solvents (e.g., n-BuOH) enhance reactivity Ethanol/water mixtures reduce side reactions
PurificationColumn chromatography (ethyl acetate/cyclohexane) improves purity Recrystallization from DMF/water achieves high melting points (>300°C)

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR : Confirms substituent positions via aromatic proton splitting patterns (e.g., δ 7.23–8.33 ppm for phenyl groups) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, 64.27%; N, 16.66% for fluorinated derivatives ).
  • IR Spectroscopy : Detects NH₂ stretches (~3456 cm⁻¹) and heterocyclic ring vibrations .
  • X-ray Crystallography : Resolves regioselectivity issues (e.g., pyrazolo[1,5-a]pyrimidine derivatives ).

Q. How can computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Predicts binding affinity to targets like adenosine A2A receptors (e.g., pEC50 = 8.95 for triazolo derivatives ).
  • Pharmacokinetic Modeling : Assesses ADME properties using tools like SwissADME (e.g., logP < 3 for blood-brain barrier penetration ).
  • QSAR Studies : Correlates substituents (e.g., trifluoromethyl groups) with enhanced receptor affinity .

Case Study :
Docking of DSM74 (a triazolo analogue) into Plasmodium falciparum DHODH showed hydrogen bonding with HIS-185 and ARG-265, explaining its antimalarial activity .

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., adenosine receptor vs. antihypertensive activity)?

Methodological Answer:

  • Dose-Response Analysis : Compare EC50 values (e.g., A2A receptor inverse agonism at nM levels vs. µM-range antihypertensive effects ).
  • Target Selectivity Profiling : Use radioligand binding assays to assess cross-reactivity (e.g., A1/A2A receptor dual affinity ).
  • Metabolic Stability Testing : Evaluate hydrolytic stability (e.g., acylated derivatives may act as prodrugs with delayed onset ).

Q. Data Contradiction Example :

StudyObserved ActivityProposed Mechanism
A2A Inverse AgonismAntidepressant effects in rodents Blockade of adenosine-mediated cAMP signaling
Antihypertensive ActivityReduced SHR blood pressure Vasodilation via unknown off-target pathways

Q. What strategies enhance the regioselectivity of substitutions on the thiazolo[5,4-d]pyrimidine core?

Methodological Answer:

  • Directing Groups : Use electron-withdrawing substituents (e.g., fluorine at C2) to guide electrophilic attack .
  • Microwave Synthesis : Accelerates kinetics, favoring thermodynamically stable regioisomers .
  • Catalytic Systems : Pd(II) acetate and ligand-assisted cross-coupling for C5-arylations .

Q. Regioselectivity Data :

Reaction ConditionMajor ProductYieldReference
Microwave, 200°CC5-substituted75%
Conventional heatingC7-substituted45%

Q. How are structure-activity relationships (SARs) developed for thiazolo[5,4-d]pyrimidine derivatives?

Methodological Answer:

  • Analog Synthesis : Vary substituents at C2 (e.g., 2-fluorobenzyl vs. 2-furanyl) and measure receptor binding .
  • Bioisosteric Replacement : Replace thiazole with oxazole or pyrazole to modulate solubility .
  • 3D-QSAR Modeling : Align derivatives in pharmacophore space to identify critical hydrophobic/ionic interactions .

Q. SAR Table :

SubstituentA2A Receptor Ki (nM)Notes
2-Fluorobenzyl12.5High CNS penetration
2-Thiophenyl45.3Improved metabolic stability
2-Trifluoromethyl8.2Enhanced binding via hydrophobic effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.